(2-Chloro-3-fluorophenyl)(methyl)sulfane
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Overview
Description
(2-Chloro-3-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6ClFS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively, and a methyl group is attached to the sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-3-fluorobenzene with methylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
(2-Chloro-3-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved include the formation of sulfoxides or sulfones, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluorophenyl)(methyl)sulfane
- (4-Chloro-2-fluorophenyl)(methyl)sulfane
- (3-Bromo-2-chloro-4-fluorophenyl)(methyl)sulfane
Uniqueness
(2-Chloro-3-fluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are required .
Properties
Molecular Formula |
C7H6ClFS |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
InChI Key |
WWCCHPZXYRTNTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1Cl)F |
Origin of Product |
United States |
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